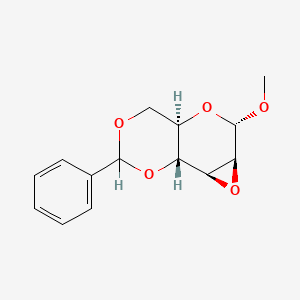
2-(piperidin-4-yl)-1,5,6,7-tetrahydro-1,8-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(piperidin-4-yl)-1,5,6,7-tetrahydro-1,8-naphthyridine is a heterocyclic compound that features a naphthyridine core fused with a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-4-yl)-1,5,6,7-tetrahydro-1,8-naphthyridine can be achieved through various methods. One common approach involves the Friedländer reaction, which uses pyridine derivatives as starting materials . Another method includes the hydroamination of terminal alkynes followed by Friedländer cyclization . Additionally, metal-catalyzed synthesis and ring expansion reactions of substituted pyrrolo-pyridinones have been reported .
Industrial Production Methods
Industrial production methods for this compound typically involve multicomponent reactions, which can efficiently generate complex molecular architectures. These reactions often use aromatic aldehydes, aminopyridines, and cyanoacetates in the presence of catalysts such as tetrabromobenzene-disulfonamide .
化学反应分析
Types of Reactions
2-(piperidin-4-yl)-1,5,6,7-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: Aromatic nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include functionalized naphthyridine derivatives, which can exhibit diverse biological activities .
科学研究应用
2-(piperidin-4-yl)-1,5,6,7-tetrahydro-1,8-naphthyridine has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-(piperidin-4-yl)-1,5,6,7-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication in bacteria . This compound can also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis .
相似化合物的比较
Similar Compounds
1,8-Naphthyridine: Shares the naphthyridine core but lacks the piperidine ring.
1,6-Naphthyridine: Another naphthyridine derivative with different biological activities.
Quinolone: Contains a similar fused ring structure but with different nitrogen atom positions.
Uniqueness
2-(piperidin-4-yl)-1,5,6,7-tetrahydro-1,8-naphthyridine is unique due to its combination of a naphthyridine core and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C13H19N3 |
|---|---|
分子量 |
217.31 g/mol |
IUPAC 名称 |
7-piperidin-4-yl-1,2,3,4-tetrahydro-1,8-naphthyridine |
InChI |
InChI=1S/C13H19N3/c1-2-11-3-4-12(16-13(11)15-7-1)10-5-8-14-9-6-10/h3-4,10,14H,1-2,5-9H2,(H,15,16) |
InChI 键 |
QBNUMUXKAFIEGR-UHFFFAOYSA-N |
SMILES |
C1CC2=C(NC1)N=C(C=C2)C3CCNCC3 |
规范 SMILES |
C1CC2=C(NC1)N=C(C=C2)C3CCNCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine](/img/structure/B1639725.png)








![6-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B1639768.png)




